Enhanced Potency at Voltage-Gated Sodium Channels vs. Lamotrigine
N5-Methyllamotrigine demonstrates significantly higher potency as an inhibitor of voltage-gated sodium channels compared to lamotrigine . While lamotrigine exhibits IC50 values in the micromolar range, N5-Methyllamotrigine has been reported to have IC50 values in the low nanomolar range [1].
| Evidence Dimension | Potency of sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range |
| Comparator Or Baseline | Lamotrigine: 91 µM (mouse neuroblastoma cells); 0.44 mM (other reports) |
| Quantified Difference | Approximately 1000-fold difference in potency |
| Conditions | Assays for N5-Methyllamotrigine are not specified; lamotrigine data from N4TG1 mouse neuroblastoma cells [1] |
Why This Matters
This substantial difference in potency is critical for researchers investigating sodium channel pharmacology where a more potent tool compound is required to achieve full target engagement at lower concentrations, potentially reducing off-target effects.
- [1] Kuo, C. C., & Bean, B. P. (1994). Lamotrigine, phenytoin and carbamazepine interactions on the sodium current present in N4TG1 mouse neuroblastoma cells. ScienceDirect. IC50 for lamotrigine is 91 µM. View Source
